molecular formula C19H15BrF3P B12653742 Tris(4-fluorophenyl)(methyl)phosphanium bromide CAS No. 61249-18-1

Tris(4-fluorophenyl)(methyl)phosphanium bromide

Cat. No.: B12653742
CAS No.: 61249-18-1
M. Wt: 411.2 g/mol
InChI Key: SMJCNRPKHZFBAV-UHFFFAOYSA-M
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Description

Tris(4-fluorophenyl)(methyl)phosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 4-fluorophenyl groups and one methyl group, with a bromide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-fluorophenyl)(methyl)phosphanium bromide typically involves the reaction of tris(4-fluorophenyl)phosphine with methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(FC6H4)3P+CH3Br(FC6H4)3PCH3+Br\text{(FC}_6\text{H}_4)_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{(FC}_6\text{H}_4)_3\text{PCH}_3^+\text{Br}^- (FC6​H4​)3​P+CH3​Br→(FC6​H4​)3​PCH3+​Br−

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tris(4-fluorophenyl)(methyl)phosphanium bromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The phosphorus center can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphorus center.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its lower oxidation state.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.

    Oxidation Products: Oxidation can lead to the formation of phosphine oxides.

    Reduction Products: Reduction can yield phosphines with lower oxidation states.

Mechanism of Action

The mechanism of action of Tris(4-fluorophenyl)(methyl)phosphanium bromide involves its ability to act as a ligand and participate in coordination chemistry. The phosphorus center can coordinate with metal ions, facilitating various catalytic processes. The fluorophenyl groups enhance the compound’s stability and reactivity, making it a valuable component in catalytic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(4-fluorophenyl)(methyl)phosphanium bromide is unique due to the presence of both fluorophenyl groups and a methyl group, which confer distinct electronic and steric properties. These features make it particularly effective in specific catalytic applications and enhance its stability compared to other phosphonium salts.

Properties

CAS No.

61249-18-1

Molecular Formula

C19H15BrF3P

Molecular Weight

411.2 g/mol

IUPAC Name

tris(4-fluorophenyl)-methylphosphanium;bromide

InChI

InChI=1S/C19H15F3P.BrH/c1-23(17-8-2-14(20)3-9-17,18-10-4-15(21)5-11-18)19-12-6-16(22)7-13-19;/h2-13H,1H3;1H/q+1;/p-1

InChI Key

SMJCNRPKHZFBAV-UHFFFAOYSA-M

Canonical SMILES

C[P+](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[Br-]

Origin of Product

United States

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